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Cat. No.: B8301640 Get Quote

Executive Summary
Sulfinylacetone (1-(methylsulfinyl)propan-2-one) and its derivatives are versatile C3 building

blocks in medicinal chemistry. They serve as pivotal intermediates for the synthesis of optically

active

-hydroxy sulfoxides,

-substituted ketones via Pummerer rearrangements, and non-racemic allylic alcohols. Despite
their utility, their synthesis is often complicated by the instability of

-ketosulfoxides and the hazardous nature of the reagents involved.

This guide details a robust, field-proven one-pot protocol for the synthesis of sulfinylacetone

derivatives via the acylation of the dimethyl sulfoxide (DMSO) anion (dimsyl anion). It integrates

critical safety parameters regarding sodium hydride (NaH) in DMSO, precise stoichiometric

controls, and downstream application workflows.

Mechanistic Principles
The core transformation relies on the nucleophilic acylation of the dimsyl anion (conjugate base

of DMSO, pKa ~35) with an ester. This is a Claisen-type condensation.

Reaction Pathway[1][2][3][4][5][6][7]
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Deprotonation: Sodium hydride deprotonates DMSO to form the dimsyl anion.[1]

Nucleophilic Attack: The dimsyl anion attacks the carbonyl carbon of the ester (e.g., ethyl

acetate).

Elimination: Ethoxide is eliminated, forming the

-ketosulfoxide.

Deprotonation (Critical Step): The resulting

-ketosulfoxide (pKa ~11-12) is significantly more acidic than DMSO. It immediately
consumes a second equivalent of dimsyl anion to form a stable enolate salt. This drives the
equilibrium forward and necessitates a 2:1 stoichiometry of Base:Ester.
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Figure 1: Mechanistic pathway for the generation of sulfinylacetone derivatives via dimsyl anion

acylation.[2]

Detailed Protocol: Synthesis of 1-
(Methylsulfinyl)propan-2-one
Safety Critical Warning: The reaction of Sodium Hydride (NaH) with DMSO is potentially

explosive if not controlled. Decomposition of DMSO can occur above 50-60°C, leading to

thermal runaway.

NEVER heat the NaH/DMSO mixture above 70°C.
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ALWAYS use an inert atmosphere (Nitrogen or Argon).

OPTIONAL: Dilution with THF (1:1 v/v) mitigates thermal risks but may slow the anion

formation.

Materials & Reagents[3][4][6][7][8][9][10][11][12][13][14]
[15]

Sodium Hydride (NaH): 60% dispersion in mineral oil (4.4 g, 110 mmol).

Dimethyl Sulfoxide (DMSO): Anhydrous, stored over molecular sieves (50 mL).

Ethyl Acetate: Anhydrous (4.9 mL, 50 mmol).

Solvents: Dichloromethane (DCM) or Ethyl Acetate for extraction; Brine; HCl (1M).

Step-by-Step Procedure
Phase 1: Generation of Dimsyl Sodium

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,

reflux condenser, and temperature probe. Flush with Argon.

Washing (Optional): If mineral oil interference is a concern for downstream analysis, wash

the NaH (4.4 g) with dry pentane (3 x 10 mL) under Argon. Decant the pentane carefully.

Note: For most preparative scales, the oil is benign and can be removed during workup.

Anion Formation: Add anhydrous DMSO (50 mL) to the NaH.

Heating: Heat the mixture to 60°C (internal temperature). Stir effectively. Hydrogen gas

evolution will be vigorous initially.

Completion: Maintain at 60°C for 45–60 minutes until gas evolution ceases completely. The

solution should appear clear and slightly grey/green.

Cooling: Cool the reaction mixture to 0°C using an ice bath.

Phase 2: Acylation (The One-Pot Step)
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Addition: Add Ethyl Acetate (4.9 mL, 50 mmol) dropwise via syringe over 15 minutes.

Observation: The mixture may become gelatinous or solidify as the enolate salt

precipitates. This is normal.

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C)

for 1 hour.

Phase 3: Quench and Isolation
Quench: Cool the mixture back to 0°C. Slowly add water (50 mL) to quench any excess

base.

Caution: Exothermic.[3][4][5]

Acidification: Carefully acidify the aqueous solution with 1M HCl to pH 3–4.

Note: Do not go below pH 2, as

-ketosulfoxides can undergo Pummerer-like decomposition or acid-catalyzed
racemization/cleavage.

Extraction: Extract the mixture with Dichloromethane (3 x 50 mL). Sulfinylacetone is

amphiphilic; thorough extraction is necessary.

Wash: Wash the combined organic layers with Brine (50 mL) to remove residual DMSO.

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: The crude product is often pure enough (>90%) for subsequent steps. If

necessary, purify via flash chromatography (SiO2, EtOAc/MeOH gradient).

Expected Results
Yield: 70–85%

Appearance: Pale yellow oil or low-melting solid.
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Stability: Store at -20°C.

-ketosulfoxides are hygroscopic and can decompose slowly at room temperature.

Optimization & Troubleshooting
Parameter Issue Solution

Stoichiometry Low Yield

Ensure 2:1 ratio of Dimsyl

Anion to Ester. The product

enolate traps the second

equivalent.

Temperature Dark/Tarred Product

Do not exceed 70°C during

anion formation. Keep

acylation step < 25°C.

Workup Product in Aqueous Phase

The product is water-soluble.

[6][2] Use DCM for extraction

(better than EtOAc) and

saturate the aqueous phase

with NaCl (salting out).

Safety Runaway Exotherm

If scaling up (>10g), dilute

DMSO with THF (1:1) and

generate anion at reflux of THF

(66°C).

Applications in Drug Discovery[19]
The sulfinylacetone motif is a "chiral switch" and a reactive handle.

A. Asymmetric Reduction (Synthesis of Chiral 1,2-Diols)
-Ketosulfoxides can be reduced with high diastereoselectivity to

-hydroxy sulfoxides.

Reagent: DIBAL-H / ZnCl2.
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Outcome: The sulfoxide chirality directs the hydride attack (1,3-induction), yielding high de

(diastereomeric excess).

Utility: Removal of the sulfinyl group (Raney Ni) yields optically pure secondary alcohols.

B. Pummerer Rearrangement
Treatment with acetic anhydride triggers the Pummerer rearrangement, converting the sulfinyl

group into an

-acetoxy sulfide, which can be hydrolyzed to an aldehyde or ketone.

Transformation: Sulfinylacetone

-hydroxy ketone or

-keto aldehyde derivatives.

Workflow Diagram: Applications

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8301640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Path A: Asymmetric Synthesis Path B: Pummerer Transformation
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Figure 2: Downstream synthetic utility of sulfinylacetone derivatives in medicinal chemistry.

References
Corey, E. J.; Chaykovsky, M. (1964). "Methylsulfinyl Carbanion (CH3-SO-CH2-). Formation

and Applications to Organic Synthesis." Journal of the American Chemical Society, 87(6),

1345–1353. Link

Iriuchijima, S.; Maniwa, K.; Tsuchihashi, G. (1970). "Synthesis of -Keto Sulfoxides by the
Reaction of Esters with Methylsulfinyl Carbanion." Journal of the American Chemical Society,
92, 4296.

Yang, Q.; et al. (2019). "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-

Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research &

Development, 23(10), 2210–2217. Link

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8301640?utm_src=pdf-body-img
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja01084a033
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.oprd.9b00276
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8301640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solladié, G. (1981). "Asymmetric Synthesis using Nucleophilic Reagents Containing a Chiral
Sulfoxide Group." Synthesis, 1981(3), 185-196.

Trost, B. M. (1978). "Some Aspects of Organosulfur-Mediated Synthetic Methods." Chemical

Reviews, 78(4), 363-382. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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